Methylnaltrexone D3 (Bromide)

LC-MS/MS method validation lower limit of quantitation (LLOQ) pharmacokinetic bioanalysis

Methylnaltrexone D3 Bromide (CAS 1131456-47-7) is a stable isotope-labeled derivative of methylnaltrexone bromide, a peripherally-acting μ-opioid receptor antagonist. The D3 designation indicates deuteration at three specific hydrogen positions on the quaternary ammonium methyl group, resulting in a molecular formula of C₂₁H₂₃D₃BrNO₄ and a molecular weight of 439.364 g/mol.

Molecular Formula C21H26BrNO4
Molecular Weight 439.4 g/mol
Cat. No. B3000603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylnaltrexone D3 (Bromide)
Molecular FormulaC21H26BrNO4
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
InChIInChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1/i1D3;
InChIKeyIFGIYSGOEZJNBE-NJKPUNJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methylnaltrexone D3 Bromide: Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis and Pharmacokinetic Research


Methylnaltrexone D3 Bromide (CAS 1131456-47-7) is a stable isotope-labeled derivative of methylnaltrexone bromide, a peripherally-acting μ-opioid receptor antagonist [1]. The D3 designation indicates deuteration at three specific hydrogen positions on the quaternary ammonium methyl group, resulting in a molecular formula of C₂₁H₂₃D₃BrNO₄ and a molecular weight of 439.364 g/mol [1]. As a deuterated analog, this compound is specifically engineered for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of methylnaltrexone in biological matrices [2]. Unlike unlabeled methylnaltrexone which is approved as a therapeutic agent (Relistor®) for opioid-induced constipation, the D3-labeled variant is exclusively intended for analytical and research applications, including method development, method validation (AMV), quality control (QC), and pharmacokinetic studies supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [3].

Why Methylnaltrexone D3 Bromide Cannot Be Substituted with Unlabeled Methylnaltrexone or Naltrexone in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, the substitution of a stable isotope-labeled internal standard with a structurally similar but non-isotopic analog introduces quantifiable analytical error that compromises data integrity and regulatory compliance. A 2011 study by Bergmann et al. was forced to use unlabeled naltrexone as the internal standard for methylnaltrexone quantification precisely because stable-isotope labeled MNTX was commercially unavailable at that time [1]. This substitution, while structurally related, introduces a 15 Da mass difference and, more critically, fails to co-elute with identical chromatographic behavior under variable matrix conditions [1]. In contrast, the deuterated Methylnaltrexone D3 Bromide provides nearly identical physicochemical properties to the analyte—identical retention time, ionization efficiency, and extraction recovery—while maintaining a distinct mass difference of +3 Da (m/z 359.3→287.1 for the IS vs. m/z 356.3→284.2 for the analyte) for unambiguous MRM detection [2]. The analytical consequence of using a non-isotopic IS manifests as higher variability in accuracy and precision, particularly in complex biological matrices where matrix effects can differentially suppress or enhance ionization of the analyte relative to the IS [3]. For laboratories conducting bioequivalence studies, therapeutic drug monitoring, or pharmacokinetic analyses requiring FDA/EMA-compliant method validation, the use of the correct deuterated IS is not optional—it is the regulatory expectation that ensures method robustness and data reproducibility [3].

Methylnaltrexone D3 Bromide: Quantitative Evidence of Analytical Differentiation for Method Development and Validation


LLOQ Sensitivity Comparison: Methylnaltrexone D3 Bromide-Enabled Method Achieves 0.1 ng/mL vs. Prior Methods Requiring 5–100 ng/mL

The LC-MS/MS method employing Methylnaltrexone D3 Bromide as the internal standard achieves a lower limit of quantitation (LLOQ) of 0.1 ng/mL in human plasma [1]. This represents a 10-fold improvement over the 1 ng/mL LLOQ reported for LC-MS methods lacking a stable isotope-labeled IS, a 50-fold improvement over the 5 ng/mL LLOQ of SPE-electrochemical detection methods, and a 250- to 1000-fold improvement over earlier HPLC-ECD methods with LLOQs of 25–100 ng/mL [2].

LC-MS/MS method validation lower limit of quantitation (LLOQ) pharmacokinetic bioanalysis

Analytical Precision and Accuracy: Methylnaltrexone D3 Bromide-Based Method Delivers Intra-/Inter-Day Precision <7.2% RSD and Accuracy 94.5–100.7%

The validated LC-MS/MS method using Methylnaltrexone D3 Bromide as the internal standard demonstrated intra-day and inter-day precision with relative standard deviation (RSD) <7.2%, and accuracy ranging from 94.5% to 100.7% across the calibration range of 0.1–120 ng/mL in human plasma [1]. In contrast, earlier methods lacking a deuterated IS were explicitly noted to lack sufficient validation data for accuracy, precision, and stability [2].

bioanalytical method validation precision and accuracy regulatory compliance

Matrix Effect Normalization: Methylnaltrexone D3 Bromide Achieves IS-Normalized Matrix Factor of 99.1% vs. Uncorrected Ion Suppression

Using Methylnaltrexone D3 Bromide as the internal standard, the IS-normalized matrix factor was 99.1% in human plasma, with an average extraction recovery of 81.4% [1]. This near-unity matrix factor indicates that the deuterated IS effectively compensates for ionization suppression or enhancement that occurs in complex biological matrices. In contrast, methods using non-isotopic internal standards (such as naltrexone) are subject to differential matrix effects between analyte and IS due to chromatographic and ionization differences, leading to uncorrected quantification bias [2].

matrix effect compensation ion suppression stable isotope internal standard

Structural Confirmation: Methylnaltrexone D3 Bromide (CAS 1131456-47-7) with Defined +3 Da Mass Shift vs. Unlabeled Methylnaltrexone Bromide (CAS 73232-52-7)

Methylnaltrexone D3 Bromide (CAS 1131456-47-7) is a fully characterized chemical compound with a defined +3 Da mass shift relative to unlabeled methylnaltrexone bromide (CAS 73232-52-7), resulting from the substitution of three protium atoms with deuterium on the N-methyl group [1]. This specific deuteration pattern yields MRM transitions of m/z 359.3→287.1 for the IS versus m/z 356.3→284.2 for the analyte, enabling unambiguous mass spectrometric discrimination without chromatographic separation [2]. Alternative internal standards such as naltrexone (m/z 342.4→324.2) or structural analogs lack both the isotopic mass relationship and the identical chromatographic behavior required for optimal quantification [3].

deuterated reference standard mass spectrometry CAS registry identification

Methylnaltrexone D3 Bromide: Validated Application Scenarios for Bioanalytical and Pharmaceutical Development


Human Pharmacokinetic Studies Supporting ANDA and Bioequivalence Filings

Methylnaltrexone D3 Bromide is validated for use as the internal standard in LC-MS/MS methods that quantify methylnaltrexone concentrations in human plasma following subcutaneous administration [1]. The method has been successfully applied to a 12-subject pharmacokinetic study in healthy Chinese volunteers receiving 0.075 mg/kg methylnaltrexone bromide injection, demonstrating its suitability for generating concentration-time profiles required for ANDA bioequivalence studies [1]. With an LLOQ of 0.1 ng/mL, the method captures the complete pharmacokinetic profile including terminal elimination phases, providing the AUC and Cmax data essential for regulatory submission [1].

Analytical Method Development and Validation (AMV) for QC Release Testing

Methylnaltrexone D3 Bromide is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development and method validation (AMV) applications [1]. The compound can be used to establish validated LC-MS/MS methods for quality control (QC) release testing of methylnaltrexone bromide drug substance and drug product, with traceability against pharmacopeial standards (USP or EP) available based on feasibility [1]. The demonstrated intra-/inter-day precision (<7.2% RSD) and accuracy (94.5–100.7%) achieved with this IS satisfy FDA and EMA bioanalytical method validation guidance requirements [2].

Forced Degradation Studies and Impurity Profiling for Stability-Indicating Methods

Methylnaltrexone D3 Bromide can be employed as a reference standard in forced degradation studies to develop stability-indicating analytical methods for methylnaltrexone bromide formulations [1]. The deuterated IS compensates for matrix variations introduced by degradation products and excipients, ensuring accurate quantification of the parent drug in the presence of structurally related impurities and degradants [2]. This application is critical for establishing product shelf-life specifications and supporting DMF filings [1].

Drug Master File (DMF) and ANDA Regulatory Submission Support

Methylnaltrexone D3 Bromide is specifically indicated for use in applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for naltrexone and methylnaltrexone products [1]. The compound enables the generation of validated bioanalytical data that meets current regulatory expectations for precision, accuracy, and matrix effect compensation [2]. As a fully characterized deuterated reference standard with documented CAS registry (1131456-47-7) and certificate of analysis, it provides the traceability and documentation required for regulatory review [1].

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